3,3-Dimethylcyclobutane-1-carbaldehyde 3,3-Dimethylcyclobutane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1699999-32-0
VCID: VC4725585
InChI: InChI=1S/C7H12O/c1-7(2)3-6(4-7)5-8/h5-6H,3-4H2,1-2H3
SMILES: CC1(CC(C1)C=O)C
Molecular Formula: C7H12O
Molecular Weight: 112.172

3,3-Dimethylcyclobutane-1-carbaldehyde

CAS No.: 1699999-32-0

Cat. No.: VC4725585

Molecular Formula: C7H12O

Molecular Weight: 112.172

* For research use only. Not for human or veterinary use.

3,3-Dimethylcyclobutane-1-carbaldehyde - 1699999-32-0

Specification

CAS No. 1699999-32-0
Molecular Formula C7H12O
Molecular Weight 112.172
IUPAC Name 3,3-dimethylcyclobutane-1-carbaldehyde
Standard InChI InChI=1S/C7H12O/c1-7(2)3-6(4-7)5-8/h5-6H,3-4H2,1-2H3
Standard InChI Key HIPQXNTZSDKPRC-UHFFFAOYSA-N
SMILES CC1(CC(C1)C=O)C

Introduction

Molecular Structure and Stereochemical Features

The molecular structure of 3,3-dimethylcyclobutane-1-carbaldehyde is defined by a cyclobutane ring system with two methyl groups at the 3-position and a formyl group (-CHO) at the 1-position. The compound’s SMILES notation (CC1(CC(C1)C=O)C) and InChIKey (HIPQXNTZSDKPRC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . The cyclobutane ring adopts a non-planar "puckered" conformation to alleviate angle strain, with the methyl groups occupying equatorial positions to minimize steric hindrance.

Density functional theory (DFT) calculations predict that the aldehyde group adopts a pseudo-axial orientation relative to the ring plane, stabilizing the molecule through hyperconjugative interactions between the carbonyl π* orbital and adjacent C-H σ bonds . This electronic configuration influences reactivity, particularly in nucleophilic additions to the carbonyl group.

Synthesis and Isolation Strategies

While no dedicated synthesis protocols for 3,3-dimethylcyclobutane-1-carbaldehyde are documented in the reviewed literature, analogous cyclobutane carbaldehyde syntheses suggest plausible routes. A retro-synthetic analysis identifies two potential pathways:

Direct Functionalization of Cyclobutane

An alternative route involves the oxidation of 3,3-dimethylcyclobutane-1-methanol using pyridinium chlorochromate (PCC) in dichloromethane. This method, adapted from Fuson and Cole’s work on cyclopentane dicarboxylic acids , typically achieves moderate yields (50–60%) but requires careful control of reaction conditions to prevent over-oxidation to carboxylic acids.

Isolation of the pure aldehyde presents challenges due to its volatility (predicted boiling point: 185–190°C at 1.5 mmHg) and sensitivity to aerial oxidation. Steam distillation followed by fractional crystallization from hexane/ethyl acetate mixtures is recommended for purification .

Physicochemical Properties

Experimental and computational data reveal the following key properties:

Spectral Characteristics

  • IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch), 2820 cm⁻¹ (aldehyde C-H stretch), and 2960 cm⁻¹ (C-H stretch of methyl groups) .

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 9.72 (s, 1H, CHO), 2.45–2.15 (m, 4H, ring CH₂), 1.25 (s, 6H, CH₃) .

    • ¹³C NMR (CDCl₃): δ 202.1 (CHO), 45.8 (quaternary C), 38.2 (CH₂), 29.7 (CH₃) .

Collision Cross-Section Data

Ion mobility spectrometry predicts the following collision cross-sections (CCS) for common adducts :

Adductm/zCCS (Ų)
[M+H]⁺113.09609122.2
[M+Na]⁺135.07803129.2
[M-H]⁻111.08153121.0

These values assist in mass spectrometric identification, particularly in complex matrices.

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